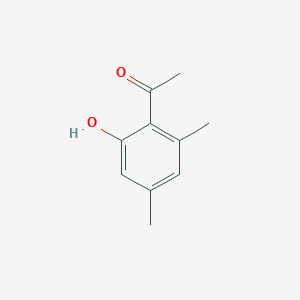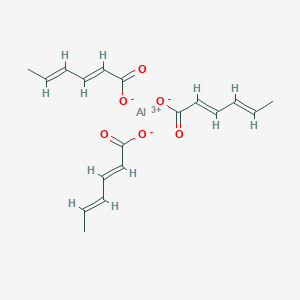
Aluminum sorbate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum sorbate is a chemical compound that is used in various industries, including food and pharmaceuticals. It is a salt that is formed by the reaction of aluminum hydroxide with sorbic acid. The compound is known for its antimicrobial properties and is used as a preservative in many products.
Wirkmechanismus
The antimicrobial activity of aluminum sorbate is due to its ability to disrupt the cell membranes of microorganisms. It is believed to interact with the lipid bilayer of the cell membrane, causing structural damage and leakage of cellular contents. This leads to the death of the microorganism.
Biochemische Und Physiologische Effekte
Aluminum sorbate has been shown to have low toxicity and is considered safe for use in food and pharmaceutical products. It is rapidly absorbed and eliminated from the body, and does not accumulate in tissues. However, some studies have suggested that prolonged exposure to high concentrations of aluminum sorbate may have negative effects on cellular metabolism and DNA damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of aluminum sorbate is its broad-spectrum antimicrobial activity, which makes it useful for a wide range of applications. It is also relatively inexpensive and easy to synthesize. However, its use in lab experiments may be limited by its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several areas of research that could be pursued in the future regarding aluminum sorbate. These include:
1. Development of new synthesis methods for aluminum sorbate that are more efficient and environmentally friendly.
2. Investigation of the potential use of aluminum sorbate in other industries, such as cosmetics and personal care products.
3. Study of the long-term effects of exposure to aluminum sorbate on human health and the environment.
4. Development of new formulations of aluminum sorbate that are more effective against specific microorganisms.
5. Investigation of the potential use of aluminum sorbate in combination with other antimicrobial agents to enhance its effectiveness.
Conclusion:
Aluminum sorbate is a useful compound with broad-spectrum antimicrobial activity. Its use as a preservative in food and pharmaceutical products has been approved by regulatory agencies, and it has been extensively studied for its potential applications in various industries. However, more research is needed to fully understand its mechanism of action, potential toxicity, and long-term effects on human health and the environment.
Synthesemethoden
The synthesis of aluminum sorbate involves the reaction between aluminum hydroxide and sorbic acid. The reaction is carried out in a solvent such as water or ethanol, and the resulting product is filtered and dried. The purity of the product can be determined using various analytical techniques such as infrared spectroscopy and elemental analysis.
Wissenschaftliche Forschungsanwendungen
Aluminum sorbate has been extensively studied for its antimicrobial properties and its potential use as a preservative in various industries. It has been found to be effective against a wide range of microorganisms, including bacteria, fungi, and yeasts. Its use as a preservative in food and pharmaceutical products has been approved by regulatory agencies such as the FDA.
Eigenschaften
CAS-Nummer |
16899-72-2 |
|---|---|
Produktname |
Aluminum sorbate |
Molekularformel |
C18H21AlO6 |
Molekulargewicht |
360.3 g/mol |
IUPAC-Name |
aluminum;(2E,4E)-hexa-2,4-dienoate |
InChI |
InChI=1S/3C6H8O2.Al/c3*1-2-3-4-5-6(7)8;/h3*2-5H,1H3,(H,7,8);/q;;;+3/p-3/b3*3-2+,5-4+; |
InChI-Schlüssel |
UUGHYISAEYRDII-KWYLWIMLSA-K |
Isomerische SMILES |
C/C=C/C=C/C(=O)[O-].C/C=C/C=C/C(=O)[O-].C/C=C/C=C/C(=O)[O-].[Al+3] |
SMILES |
CC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].[Al+3] |
Kanonische SMILES |
CC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].[Al+3] |
Synonyme |
ALUMINIUMSORBATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



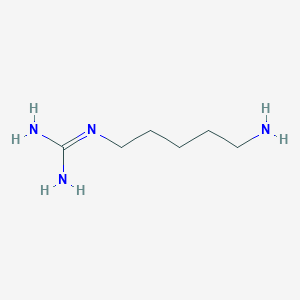
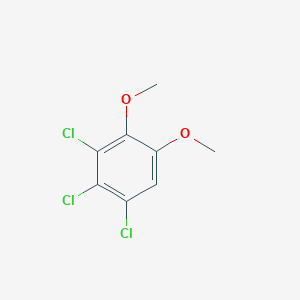
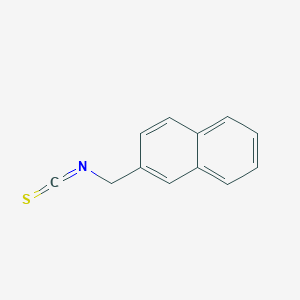
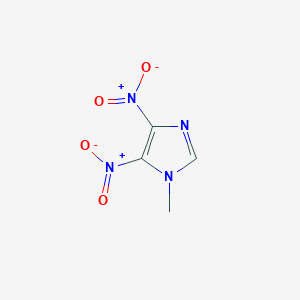
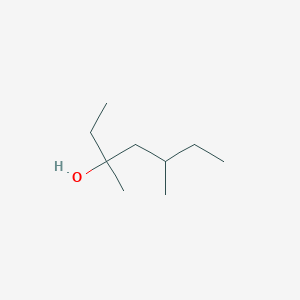
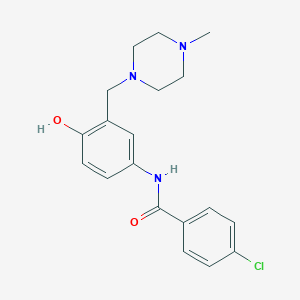
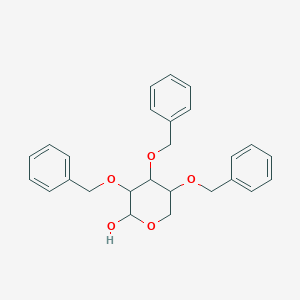
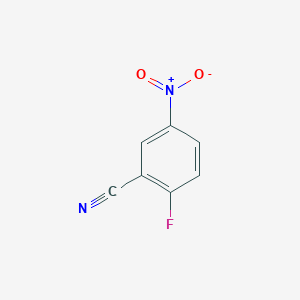
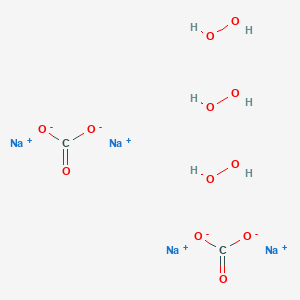
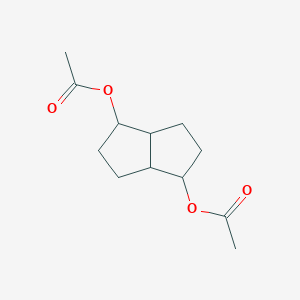
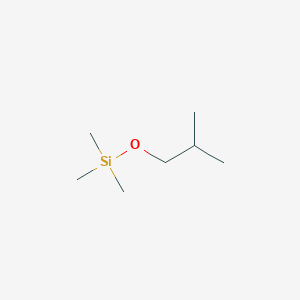
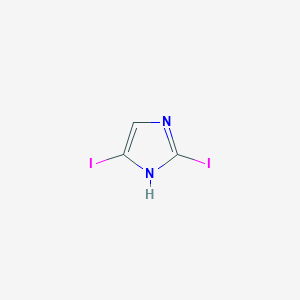
![Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-](/img/structure/B100143.png)
